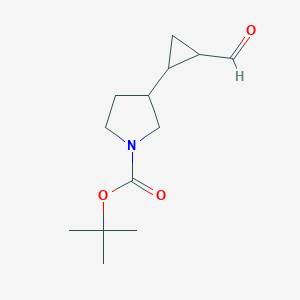
6-bromo-8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromine, methoxy, and tetrahydroisoquinoline groups in the molecule suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one can be achieved through a multi-step process involving the following key steps:
Bromination: Introduction of the bromine atom at the 6th position of the chromen-2-one ring.
Methoxylation: Introduction of the methoxy group at the 8th position.
Formation of the Tetrahydroisoquinoline Moiety: Synthesis of the tetrahydroisoquinoline-2-carbonyl group.
Coupling Reaction: Coupling of the tetrahydroisoquinoline-2-carbonyl group with the brominated and methoxylated chromen-2-one.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the tetrahydroisoquinoline moiety.
Reduction: Reduction reactions may target the carbonyl group or the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction could produce a hydroxy or alkyl derivative.
Scientific Research Applications
6-bromo-8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its therapeutic potential, particularly in areas such as anti-cancer, anti-inflammatory, or neuroprotective effects.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-bromo-8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one would depend on its specific biological target. Potential mechanisms may include:
Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
DNA Intercalation: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2H-chromen-2-one: A simpler analog without the methoxy and tetrahydroisoquinoline groups.
8-methoxy-2H-chromen-2-one: Lacks the bromine and tetrahydroisoquinoline groups.
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one: Missing the bromine and methoxy groups.
Uniqueness
The uniqueness of 6-bromo-8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one lies in the combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H16BrNO4 |
|---|---|
Molecular Weight |
414.2 g/mol |
IUPAC Name |
6-bromo-3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-8-methoxychromen-2-one |
InChI |
InChI=1S/C20H16BrNO4/c1-25-17-10-15(21)8-14-9-16(20(24)26-18(14)17)19(23)22-7-6-12-4-2-3-5-13(12)11-22/h2-5,8-10H,6-7,11H2,1H3 |
InChI Key |
PIFIDDONOCPADB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methoxy-3-[(2-methylpiperidyl)carbonyl]chromen-2-one](/img/structure/B12116902.png)
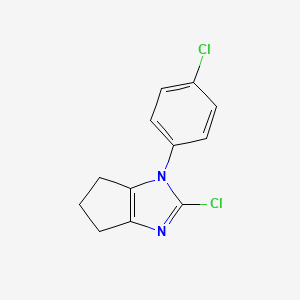

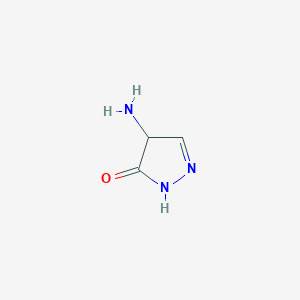

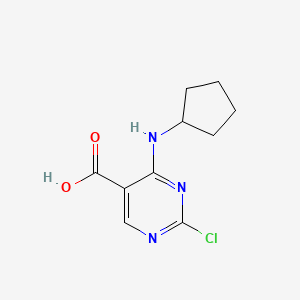
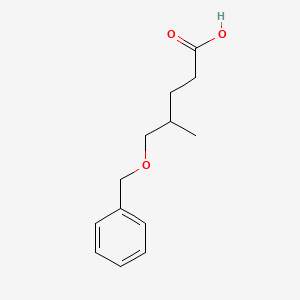

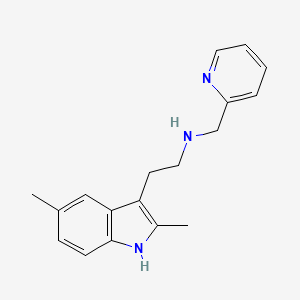
![5-(5-chloro-2-hydroxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B12116962.png)


